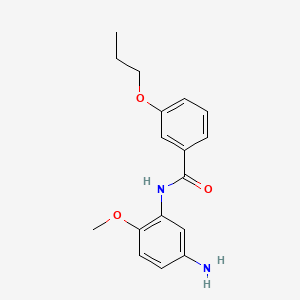

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide

Description

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide (CAS: Not explicitly provided; molecular formula: C₁₇H₂₀N₂O₃) is an amide derivative featuring a 5-amino-2-methoxyphenyl moiety linked to a benzamide group substituted with a propoxy chain at the 3-position. This compound is commercially available for proteomics and pharmaceutical research, as noted in product catalogs . Its structural design combines electron-donating (methoxy, amino) and lipophilic (propoxy) groups, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-9-22-14-6-4-5-12(10-14)17(20)19-15-11-13(18)7-8-16(15)21-2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHLVJYDKMHBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of N-(5-amino-2-methoxyphenyl) benzamide derivatives, where variations in the acyl group significantly alter physicochemical and biological properties. Key analogs include:

Key Observations:

- Substituent Lipophilicity : The 3-propoxy group in the target compound increases molecular weight and lipophilicity compared to Ac-DAAN (acetyl) or iMENA (nitro). This may enhance membrane permeability but reduce aqueous solubility.

- Toxicity Modulation: Ac-DAAN’s low toxicity suggests that smaller, non-reactive acyl groups (e.g., acetyl) minimize disruption to microbial systems. In contrast, nitro (iMENA) or azo groups induce high toxicity due to reactive intermediates .

Metabolic and Microbial Toxicity Profiles

Studies on DNAN (2,4-dinitroanisole) transformation products highlight the role of substituents in microbial inhibition:

- Nitroso Intermediates: Nitro-containing analogs like iMENA generate reactive intermediates during nitro-reduction, causing methanogenic toxicity .

- Propoxy vs. Acetyl : The target compound’s propoxy group is less likely to form toxic intermediates compared to nitro or azo groups, aligning it closer to Ac-DAAN in safety profile .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its structure includes an amino group, a methoxy group, and a propoxy group attached to a benzamide core. This configuration is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand . Research indicates that this compound may modulate the activity of specific enzymes and receptors, which can lead to various therapeutic effects.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways. For example, it may affect pathways related to cancer cell proliferation or metabolic processes.

- Receptor Interaction : As a receptor ligand, this compound may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell growth through its interaction with specific molecular targets.

- Antimicrobial Properties : There is ongoing research into its effectiveness against resistant bacterial strains, particularly as an efflux pump inhibitor, which could enhance the efficacy of existing antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme activity, leading to reduced cellular proliferation in cancer models. |

| Study 2 | Antimicrobial Activity | Showed synergistic effects with conventional antibiotics against resistant strains of Staphylococcus aureus, indicating potential for clinical application in antibiotic resistance scenarios. |

| Study 3 | Receptor Binding | Identified binding affinity to serotonin receptors, suggesting implications for mood disorders or anxiety treatment. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.